molecular formula C21H22N4O2S B2429038 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896325-24-9

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2429038
CAS RN: 896325-24-9
M. Wt: 394.49
InChI Key: HLNOMVJGMRAEHS-UHFFFAOYSA-N
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Description

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Larvicidal Activities

A series of novel triazinone derivatives, including compounds related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal pathogens. These compounds were also screened for their mosquito larvicidal activity, demonstrating significant potential in pest control and infection prevention strategies. The derivatives show promise due to their growth inhibition properties against harmful microorganisms, indicating their potential application in developing new antimicrobial agents (Kumara et al., 2015).

Synthesis for Medicinal Chemistry and Fine Organic Synthesis

Research into the synthesis of 1,2,4-triazine derivatives has led to the development of methods that align with the principles of "green chemistry." These methods have produced compounds that are of significant interest for medicinal chemistry, pharmacology, and fine organic synthesis. The synthesized triazine derivatives are explored for their potential in creating new medicinal compounds, demonstrating the broad utility of this chemical structure in the pharmaceutical industry (Kobelev et al., 2019).

Potential in Drug Metabolism Studies

Although directly related information on the specified compound is scarce, research on similar triazine derivatives has been instrumental in understanding drug metabolism. For instance, studies on Lu AA21004, a novel antidepressant, elucidate the metabolic pathways involving cytochrome P450 and other enzymes. This research underscores the importance of triazine derivatives in studying the metabolic fate of pharmaceuticals, potentially guiding the development of drugs with optimized pharmacokinetic properties (Hvenegaard et al., 2012).

Catalysis and Organic Reactions

Triazine derivatives have been shown to play a crucial role in catalysis, particularly in the aerobic oxidation of primary alcohols. A copper complex bearing a TEMPO moiety, designed with a triazine-based ligand, has demonstrated the ability to catalyze the selective oxidation of benzyl alcohol to benzaldehyde. This highlights the utility of triazine compounds in facilitating chemical transformations, making them valuable tools in synthetic chemistry and industrial applications (Lu et al., 2008).

Tribological Applications

In the field of tribology, sulfur-containing triazine derivatives have been investigated for their potential as lubricant additives. These compounds have shown to improve the wear resistance and friction-reducing capacities of base fluids, attributed to the formation of protective tribofilms. This research opens avenues for the development of high-performance lubricants that can significantly enhance the durability and efficiency of mechanical systems (Wu et al., 2017).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(15-28-20-22-18-8-4-5-11-25(18)21(27)23-20)24-12-9-17(10-13-24)14-16-6-2-1-3-7-16/h1-8,11,17H,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNOMVJGMRAEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one

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